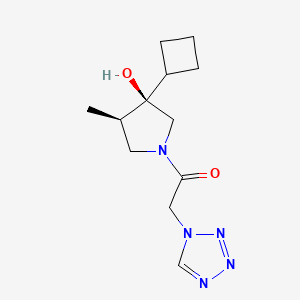

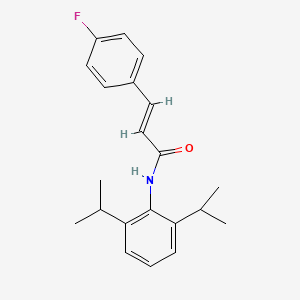

![molecular formula C12H14ClN3S B5527463 5-[(2-chlorobenzyl)thio]-3-propyl-1H-1,2,4-triazole](/img/structure/B5527463.png)

5-[(2-chlorobenzyl)thio]-3-propyl-1H-1,2,4-triazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound of interest is a derivative of the 1,2,4-triazole family, a class of heterocyclic compounds known for their versatile chemical properties and potential applications in various fields. The specific substitution pattern in "5-[(2-chlorobenzyl)thio]-3-propyl-1H-1,2,4-triazole" suggests unique characteristics in its synthesis, structural configuration, and reactivity.

Synthesis Analysis

Synthesis of 1,2,4-triazole derivatives, including those with chlorobenzyl and propyl substituents, typically involves multi-step reactions that may include cyclization, substitution, and alkylation steps under controlled conditions. The synthesis routes are designed to introduce specific functional groups at desired positions on the triazole ring, allowing for the targeted modification of its chemical properties (Saraç, 2022).

Molecular Structure Analysis

The molecular structure of triazole derivatives is critical in determining their chemical behavior and potential applications. X-ray diffraction and NMR spectroscopy are commonly used to elucidate the precise arrangement of atoms within the molecule, including the positioning of the chlorobenzyl and propyl groups attached to the triazole ring. These structural details influence the compound's reactivity, stability, and interaction with other molecules (Al-Wahaibi et al., 2019).

Chemical Reactions and Properties

1,2,4-Triazole derivatives participate in a variety of chemical reactions, including nucleophilic substitution, electrophilic addition, and cycloaddition, depending on their functional groups and reaction conditions. The presence of a chlorobenzylthio group in the compound can significantly affect its reactivity towards nucleophiles and electrophiles, enabling the synthesis of a wide range of further substituted triazole derivatives (Dovbnya et al., 2021).

Physical Properties Analysis

The physical properties of "5-[(2-chlorobenzyl)thio]-3-propyl-1H-1,2,4-triazole," such as melting point, solubility, and crystallinity, are influenced by its molecular structure. These properties are essential for understanding the compound's behavior in different environments and for its potential application in material science, pharmaceuticals, or as an intermediate in organic synthesis (Bihdan & Parchenko, 2018).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are dictated by the electronic structure of the triazole ring and the nature of its substituents. The electron-withdrawing effect of the chlorobenzyl group and the electron-donating effect of the propyl group can alter the electron density on the triazole ring, affecting its potential for forming bonds and its stability under different chemical conditions (Kamalraj et al., 2008).

Eigenschaften

IUPAC Name |

3-[(2-chlorophenyl)methylsulfanyl]-5-propyl-1H-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3S/c1-2-5-11-14-12(16-15-11)17-8-9-6-3-4-7-10(9)13/h3-4,6-7H,2,5,8H2,1H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNMNFKQMDNPDNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=NN1)SCC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(2-chlorobenzyl)thio]-3-propyl-1H-1,2,4-triazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

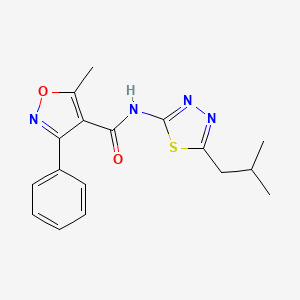

![4-methyl-1-[(2-methyl-2-propen-1-yl)thio]-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5527381.png)

![N-[3-(1,3-benzothiazol-2-ylthio)-5-nitrophenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5527384.png)

![3-ethyl-8-[4-(1H-pyrazol-1-ylmethyl)benzyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5527400.png)

![methyl 3-{[(4-chlorophenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5527409.png)

![1'-ethyl-5,7-dimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B5527410.png)

![4-(2-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-6-methyl-4-pyrimidinyl)morpholine](/img/structure/B5527411.png)

![3-butyl-5-[(9-methyl-9H-carbazol-3-yl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B5527424.png)

![2-methoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5527471.png)